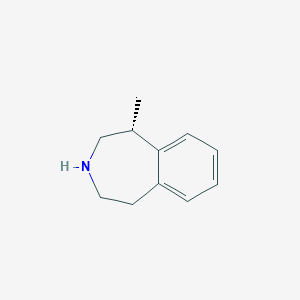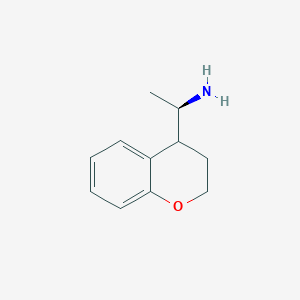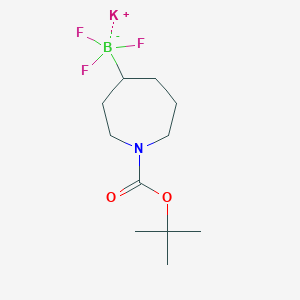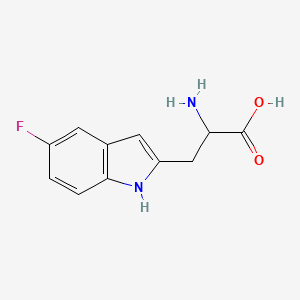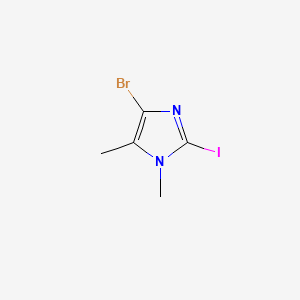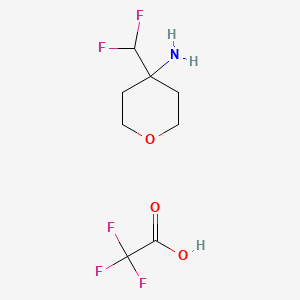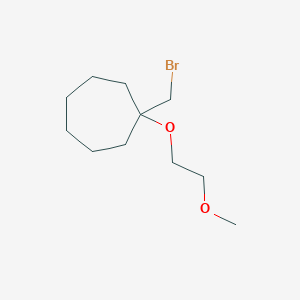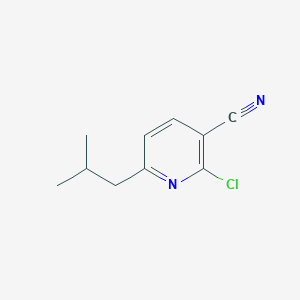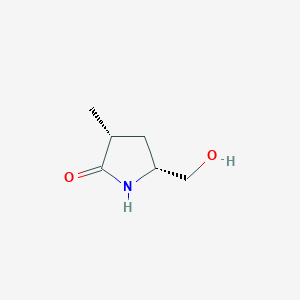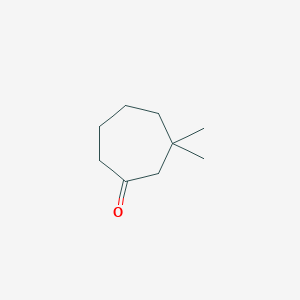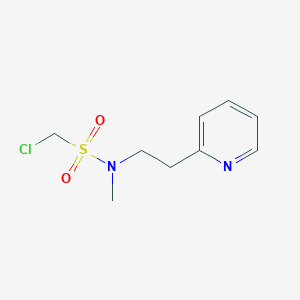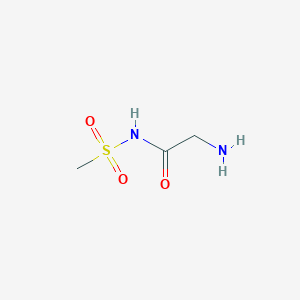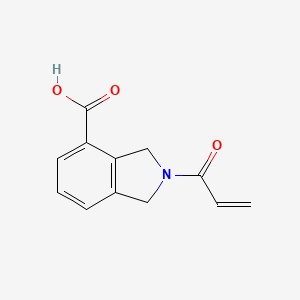
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a prop-2-enoyl group attached to the isoindole ring, which imparts unique chemical and physical properties. Isoindole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of isoindole derivatives with prop-2-enoyl chloride under basic conditions. The reaction typically proceeds as follows:
- Isoindole is treated with a base such as sodium hydroxide to generate the nucleophilic isoindole anion.
- The isoindole anion then reacts with prop-2-enoyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Propyl derivatives.
Substitution: Various substituted isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The prop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acryloyl chloride: Similar in structure due to the presence of the prop-2-enoyl group.
Prop-2-enoyl amides: Share the prop-2-enoyl functional group but differ in the core structure.
Uniqueness
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its isoindole core, which imparts distinct chemical and biological properties. The combination of the isoindole ring and the prop-2-enoyl group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2-prop-2-enoyl-1,3-dihydroisoindole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-11(14)13-6-8-4-3-5-9(12(15)16)10(8)7-13/h2-5H,1,6-7H2,(H,15,16) |
InChI-Schlüssel |
LTHWKCXAVBCXBF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CC2=C(C1)C(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


